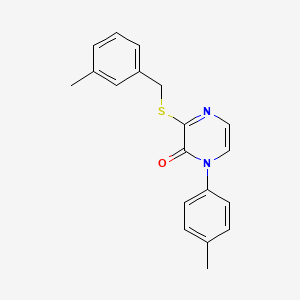amino]pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione CAS No. 337920-07-7](/img/structure/B2417295.png)
2-(4-chlorophenyl)-6-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-6-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione is a useful research compound. Its molecular formula is C19H11Cl2F3N4O2S and its molecular weight is 487.28. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-6-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-6-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quinazoline and Pyrimidine Derivatives in Optoelectronics
Quinazoline and pyrimidine derivatives are crucial in the field of optoelectronics. They are utilized in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their incorporation into π-extended conjugated systems is valued for creating novel optoelectronic materials. These derivatives are also instrumental in producing nonlinear optical materials and colorimetric pH sensors. Their electroluminescent properties, particularly when included in aryl(hetaryl)substituted quinazolines with π-extended conjugated systems, are of significant importance (Lipunova et al., 2018).
Thiazine Derivatives in Drug Discovery
Thiazine and benzothiazine derivatives play a vital role in drug discovery, demonstrating a variety of industrial uses and potential as herbicides. In the medical field, these derivatives are explored for their therapeutic potentials, such as acting as drug candidates for treating various diseases including cancer, hypertension, and microbial infections. Synthetic strategies involving these compounds often yield potential yields, making them significant in the synthesis of heterocyclic derivatives (Mir et al., 2020).
Biological Significance of Pyrrolidine Derivatives
The pyrrolidine ring, a common feature in numerous biologically active molecules, is utilized extensively in medicinal chemistry. Its saturated scaffold provides opportunities for efficient exploration of pharmacophore space due to sp3-hybridization, and its non-planarity, referred to as "pseudorotation", contributes significantly to the three-dimensional coverage of the molecule. Pyrrolidine derivatives, including proline derivatives, are reported in literature for their selective target activity in treating human diseases (Petri et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N4O2S/c1-27(15-13(21)6-10(7-25-15)19(22,23)24)28-17(29)12-8-26-16(31-14(12)18(28)30)9-2-4-11(20)5-3-9/h2-8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMLVGBRDRSXGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3C(=CN=C(S3)C4=CC=C(C=C4)Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-6-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2417213.png)
![3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2417216.png)



![2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline](/img/structure/B2417221.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2417222.png)


![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417231.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea](/img/structure/B2417234.png)
![2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417235.png)